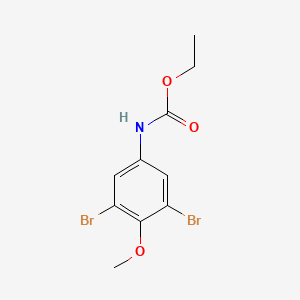
Ethyl (3,5-dibromo-4-methoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3,5-dibromo-4-methoxyphenyl)carbamate is an organic compound with a complex structure that includes bromine, methoxy, and carbamate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) under controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and purification systems to handle large-scale production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3,5-dibromo-4-methoxyphenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert the carbamate group into other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl (3,5-dibromo-4-methoxyphenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl (3,5-dibromo-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Similar in structure but with different functional groups that may alter its reactivity and applications.
3-(3,5-Dibromo-4-Hydroxy-Benzoyl)-2-Ethyl-Benzofuran-6-Sulfonic Acid: Another brominated compound with distinct biological activities.
Uniqueness
Ethyl (3,5-dibromo-4-methoxyphenyl)carbamate is unique due to its specific combination of bromine, methoxy, and carbamate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
84970-85-4 |
|---|---|
Molekularformel |
C10H11Br2NO3 |
Molekulargewicht |
353.01 g/mol |
IUPAC-Name |
ethyl N-(3,5-dibromo-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C10H11Br2NO3/c1-3-16-10(14)13-6-4-7(11)9(15-2)8(12)5-6/h4-5H,3H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
LZOSVTJDFOAANP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC(=C(C(=C1)Br)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[cyclohexyl(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B14413134.png)
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14413138.png)
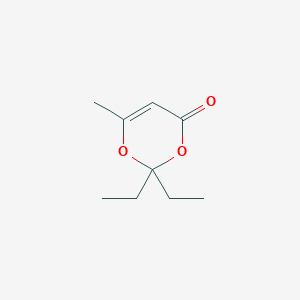
![3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride](/img/structure/B14413143.png)
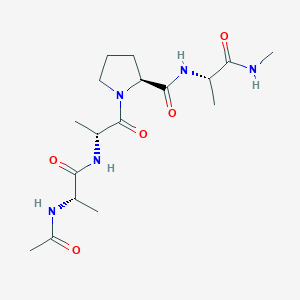

![N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine](/img/structure/B14413152.png)
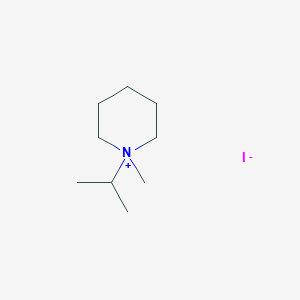
![2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal](/img/structure/B14413170.png)
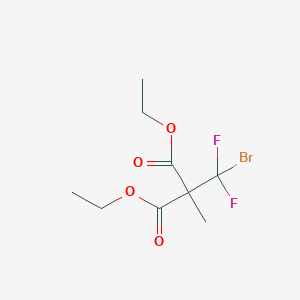

![2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one](/img/structure/B14413187.png)

![(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium](/img/structure/B14413198.png)
